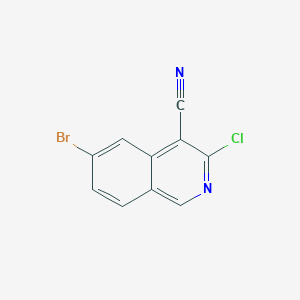
6-Bromo-3-chloroisoquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-chloroisoquinoline-4-carbonitrile: is a chemical compound with the molecular formula C10H4BrClN2 It is a derivative of isoquinoline, characterized by the presence of bromine, chlorine, and a nitrile group attached to the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloroisoquinoline-4-carbonitrile typically involves multi-step reactions starting from commercially available isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline, followed by the introduction of the nitrile group. The reaction conditions often involve the use of reagents such as bromine, chlorine, and cyanogen bromide under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-Bromo-3-chloroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while reduction reactions can produce amines or other reduced forms.
科学研究应用
Chemistry: 6-Bromo-3-chloroisoquinoline-4-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of halogenated isoquinolines on biological systems. It may serve as a probe or ligand in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, prompting further investigation into its therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility in chemical reactions makes it a valuable building block for various applications.
作用机制
The mechanism of action of 6-Bromo-3-chloroisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the nitrile group can influence its binding affinity and specificity, affecting its biological activity. The compound’s effects on cellular pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
- 6-Bromo-4-chloroquinoline-3-carbonitrile
- 4-Chloroisoquinoline
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Comparison: 6-Bromo-3-chloroisoquinoline-4-carbonitrile is unique due to the specific positioning of the bromine, chlorine, and nitrile groups on the isoquinoline ring. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the nitrile group at the 4-position may enhance its ability to participate in certain chemical reactions or interact with biological targets differently than its analogs.
属性
分子式 |
C10H4BrClN2 |
|---|---|
分子量 |
267.51 g/mol |
IUPAC 名称 |
6-bromo-3-chloroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-7-2-1-6-5-14-10(12)9(4-13)8(6)3-7/h1-3,5H |
InChI 键 |
QEHQBSGOVCBSOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(C(=C2C=C1Br)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















